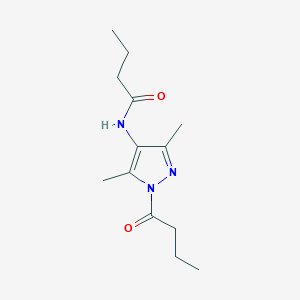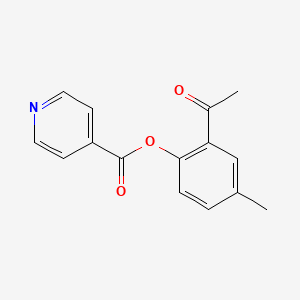![molecular formula C15H18N2O2 B5655680 1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)
1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including structures similar to the compound , often involves reactions of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones (Silaichev et al., 2012). This method highlights a versatile approach to constructing the diazaspiro framework, crucial for producing a wide range of diazaspiro[4.4]nonane derivatives with varying substituents.
Molecular Structure Analysis
The molecular structure of diazaspiro[4.4]nonane derivatives has been extensively studied through X-ray crystallography. These studies reveal the detailed geometrical parameters of the spirocyclic frameworks, providing insights into the stereochemical configurations and molecular conformations specific to these compounds (Silaichev et al., 2013).
Chemical Reactions and Properties
Diazaspiro[4.4]nonane derivatives are reactive towards various chemical reagents, undergoing transformations that include cycloadditions, nucleophilic substitutions, and more. These reactions are pivotal for further functionalization of the spirocyclic core, allowing the synthesis of complex molecules with potential biological activities (Farag et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure of the diazaspiro[4.4]nonane derivatives. The presence of different substituents on the spiro framework affects these properties, which can be characterized using various spectroscopic and crystallographic techniques (Zhou et al., 2010).
properties
IUPAC Name |
1-[2-(3-methylphenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-13(10-11)14-16-17(12(2)18)15(19-14)8-3-4-9-15/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIHBYPFMBXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C3(O2)CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5655609.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)
![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)
![3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)
![2-(2,4-dichlorophenoxy)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5655658.png)

![4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)
![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)

